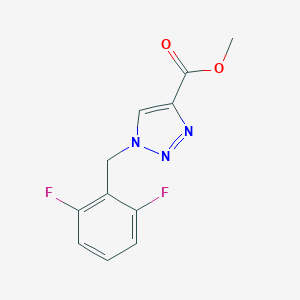

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 217448-86-7) is a triazole-based compound with the molecular formula C₁₁H₉F₂N₃O₂. It serves as a critical intermediate in synthesizing the antiepileptic drug rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, CAS: 106308-44-5) . The compound is synthesized via Huisgen cycloaddition between 2,6-difluorobenzyl azide and methyl propiolate, catalyzed by nano-cuprous oxide (Cu₂O), achieving high yields under optimized conditions (e.g., 160–175°C, 1.5–2.0 molar excess of methyl propiolate) .

Crystallographic studies reveal a planar triazole ring (bond angles: ~120°) and a dihedral angle of 77.3° between the triazole and 2,6-difluorobenzyl groups. Weak C–H⋯O/N hydrogen bonds stabilize its crystal structure, forming chains along the b-axis . Its purity and structural integrity are validated by USP standards, where it is designated Related Compound B of rufinamide .

Properties

IUPAC Name |

methyl 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O2/c1-18-11(17)10-6-16(15-14-10)5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEURJOWGBWEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176142 | |

| Record name | CGP-47292 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217448-86-7 | |

| Record name | Methyl 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217448-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CGP-47292 methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217448867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-47292 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-47292 METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K1724ZSGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

-

Step 1: Formation of the Triazole Ring

Reactants: Sodium azide, 2,6-difluorobenzyl bromide, and an alkyne.

Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) with a copper(I) catalyst.

-

Step 2: Esterification

Reactants: The resulting triazole is then esterified using methyl chloroformate.

Conditions: This step is usually performed in the presence of a base such as triethylamine at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Conversion to Rufinamide

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is a key intermediate in the synthesis of Rufinamide .

-

Reaction with ammonia: this compound can be directly converted to Rufinamide by treatment with ammonia .

-

Hydrolysis and amidation: The methyl ester can be hydrolyzed to 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, followed by conversion to Rufinamide .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring in this compound can be formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .

-

This method involves using a copper catalyst and a ligand to facilitate the reaction between an azide and an alkyne .

-

Mechanochemical conditions have been employed for this reaction .

Other Reactions

Scientific Research Applications

Pharmaceutical Applications

Anticonvulsant Properties

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is integral to the synthesis of rufinamide, which is used to treat epilepsy. Rufinamide has been shown to be effective in managing seizures associated with Lennox-Gastaut syndrome and other types of epilepsy. The compound acts by stabilizing the inactivated state of sodium channels, thereby reducing neuronal excitability .

Synthesis of Rufinamide

The synthesis process involves the reaction of 2,6-fluorobenzyl azide with methyl propiolate, yielding this compound as a key intermediate. This method has been optimized for efficiency and yield in recent studies .

Chemical Properties and Structure

This compound has a molecular formula of C11H9F2N3O2 and features a triazole ring that contributes to its biological activity. The compound exhibits a planar structure with specific dihedral angles that influence its reactivity and interaction with biological targets .

Recent advancements have focused on mechanochemical synthesis methods for producing this compound. These methods offer advantages such as reduced solvent usage and increased reaction efficiency .

Mechanochemical Synthesis

A one-pot mechanochemical approach has been developed that streamlines the synthesis process while maintaining high yields. This method not only enhances sustainability but also allows for easier scaling in pharmaceutical manufacturing .

Research Findings and Case Studies

Several studies have documented the efficacy of this compound in various experimental setups:

- In Vivo Studies : Animal models have demonstrated the anticonvulsant effects of rufinamide derived from this compound. These studies highlight its potential as a therapeutic agent for managing refractory epilepsy .

- Mechanistic Studies : Research has elucidated the mechanism by which rufinamide modulates sodium channels and its effect on neurotransmitter release in neuronal cells .

Mechanism of Action

The mechanism of action of Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Functional Group and Pharmacological Activity

Key Differences:

- Functional Groups: The methyl ester lacks the carboxamide group required for rufinamide’s pharmacological activity. Conversion to rufinamide involves hydrolysis to the carboxylic acid (CAS: 166196-11-8) followed by ammonolysis .

- Substituent Effects: The 2,6-difluorobenzyl group enhances metabolic stability compared to monofluoro analogs (e.g., Related Compound A, CAS: 106308-41-2). The difluoro substitution reduces cytochrome P450 inhibition, a common issue in drug design .

- Pharmacology : Rufinamide’s sodium channel-blocking activity is attributed to the carboxamide moiety, absent in the methyl ester .

Physicochemical and Crystallographic Properties

- Methyl Ester : Exhibits planar triazole geometry and weak hydrogen bonding, influencing crystallization during synthesis .

- Rufinamide Polymorphs : Modification A (endothermic peak at 239–245°C) is therapeutically preferred due to high purity (>99%) and stability .

Isotopic and Deuterated Analogs

- Deuterated Methyl Ester (CAS: 1346597-78-1): Used in metabolic studies to track drug pathways. Retains the ester group but incorporates deuterium for mass spectrometry detection .

Biological Activity

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 217448-86-7) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-fluorobenzyl azide with methyl propiolate. This method has been documented to yield high purity products suitable for further biological testing .

Anticonvulsant Properties

This compound is an intermediate in the synthesis of rufinamide, an anticonvulsant medication. Rufinamide has been shown to be effective in treating epilepsy by modulating sodium channels . The presence of the triazole moiety is believed to enhance the anticonvulsant activity compared to other compounds lacking this functional group.

Structure-Activity Relationships (SAR)

The biological activity of triazole derivatives is often influenced by their structural modifications. For instance:

- Substituents on the Benzene Ring : The presence and position of electron-withdrawing or electron-donating groups on the benzene ring can significantly affect the compound's inhibitory activity against enzymes like butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) .

- Triazole Ring Modifications : Variations in substituents on the triazole ring itself have also been shown to alter biological activity. Compounds with specific substitutions have been identified as potent inhibitors in various biochemical assays .

Case Study 1: Rufinamide Synthesis

In a study focused on the synthesis of rufinamide from this compound, researchers highlighted the efficiency of this compound as a precursor. The synthetic route was optimized to maximize yield and purity while minimizing by-products .

Case Study 2: Antimicrobial Testing

Another investigation involved testing various triazole derivatives against fungal strains using serial dilution methods to determine Minimum Inhibitory Concentrations (MIC). Although this compound was not directly tested in this study, related compounds showed promising antifungal activity that warrants further exploration .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.